3-Chloro-3-methylhexane

Physical Chemistry Analytical Chemistry Chromatography

3-Chloro-3-methylhexane (CAS 43197-78-0) is a tertiary alkyl chloride with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol. As a tertiary chloroalkane, it features a chlorine atom attached to a carbon that is also bonded to three other carbons, which dictates its characteristic reactivity profile dominated by unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 43197-78-0
Cat. No. B1594247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methylhexane
CAS43197-78-0
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCCC(C)(CC)Cl
InChIInChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3
InChIKeyUTKDCNDVTOWUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methylhexane (CAS 43197-78-0): Procurement-Ready Properties and Specifications


3-Chloro-3-methylhexane (CAS 43197-78-0) is a tertiary alkyl chloride with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol [1]. As a tertiary chloroalkane, it features a chlorine atom attached to a carbon that is also bonded to three other carbons, which dictates its characteristic reactivity profile dominated by unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways [2]. This compound is available from major chemical suppliers at 97% purity and is utilized as a model substrate in mechanistic studies, chiral chemistry, and synthetic methodology development .

Why Generic Tertiary Alkyl Chlorides Cannot Substitute for 3-Chloro-3-methylhexane (CAS 43197-78-0) in Method Development


Despite sharing the tertiary alkyl chloride functional group, 3-chloro-3-methylhexane exhibits a unique combination of steric environment, regiochemical outcomes in elimination, and chromatographic behavior that precludes direct substitution with analogs such as 3-chloro-3-methylpentane (C₆H₁₃Cl) or 2-chloro-2-methylbutane [1]. The extended carbon chain of the hexane backbone, coupled with the precisely positioned methyl group on C3, alters both the boiling point (135°C) and retention characteristics in gas chromatography relative to shorter-chain tertiary chlorides [2]. Furthermore, the specific β-hydrogen arrangement in 3-chloro-3-methylhexane dictates the alkene product distribution in elimination reactions—a parameter that varies significantly even among closely related tertiary alkyl chlorides [3]. Procurement of the exact compound ensures reproducibility in kinetic studies, chiral separations, and synthetic protocols where the precise molecular architecture is critical.

Quantitative Differentiation of 3-Chloro-3-methylhexane (CAS 43197-78-0) from In-Class Analogs: A Procurement Evidence Guide


Physical Property Profile: Distinct Boiling Point, Density, and Refractive Index for Chromatographic Method Development

The physical constants of 3-chloro-3-methylhexane exhibit measurable differences relative to its closest tertiary alkyl chloride analogs, enabling unambiguous identification and separation in gas chromatographic (GC) and refractive index detection workflows . Compared to 3-chloro-3-methylpentane (C₆H₁₃Cl, expected boiling point ~115-120°C), 3-chloro-3-methylhexane demonstrates a boiling point of 135°C and a refractive index of 1.4265 [1]. These values are also distinct from 2-chloro-2-methylbutane (tert-amyl chloride, boiling point 85-86°C) and tert-butyl chloride (boiling point 51-52°C) [2].

Physical Chemistry Analytical Chemistry Chromatography

Reactivity Differentiation: Tertiary Alkyl Halide Enables SN1-Dominant Pathways Unavailable to Primary and Secondary Chloroalkanes

The tertiary substitution pattern of 3-chloro-3-methylhexane renders it exclusively competent in unimolecular nucleophilic substitution (SN1) reactions, whereas primary and secondary chloroalkanes either cannot proceed via SN1 or do so at orders of magnitude slower rates [1]. For tertiary alkyl chlorides, the rate-determining step is carbocation formation, which is facilitated by the stability of the tertiary carbocation intermediate. In contrast, primary chloroalkanes (e.g., 1-chlorohexane) react exclusively via bimolecular SN2 pathways, and secondary chloroalkanes (e.g., 2-chlorohexane) exhibit mixed or sluggish SN1 behavior [2].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Chiral Handling: Availability of Optically Active (R)- and (S)-Enantiomers for Stereochemical Investigations

3-Chloro-3-methylhexane possesses a chiral center at C3, with both (R)- and (S)-enantiomers available for stereochemical studies [1]. This is in direct contrast to symmetric tertiary alkyl chlorides such as tert-butyl chloride (C₄H₉Cl) and 3-chloro-3-methylpentane (C₆H₁₃Cl), which are achiral and cannot be employed in investigations of enantioselective processes [2]. The racemization observed during SN1 solvolysis of enantiomerically pure (S)-3-chloro-3-methylhexane provides a quantifiable probe for studying carbocation lifetime and ion-pair dynamics [3].

Stereochemistry Asymmetric Synthesis Chiral Chromatography

Regioselective Alkene Generation: Predictable Single-Product Outcome Under Strong Base Conditions for E2 Elimination Studies

When treated with a strong base under E2 conditions, 3-chloro-3-methylhexane yields a single alkene product, 3-methylhex-2-ene, due to the symmetrical positioning of β-hydrogens relative to the chlorine leaving group [1]. This stands in contrast to other tertiary alkyl chlorides with different carbon skeletons. For instance, 2-chloro-2-methylbutane produces a mixture of 2-methyl-2-butene and 2-methyl-1-butene under similar conditions, while 3-chloro-3-methylpentane yields multiple isomeric alkenes [2]. The predictable single-product outcome simplifies product isolation and kinetic analysis in educational and research settings.

Synthetic Methodology Elimination Reactions Regioselectivity

Commercial Availability with Validated Analytical Characterization: 97% Purity, Refractive Index 1.4265, and GC-MS/NMR Spectral Libraries

3-Chloro-3-methylhexane is commercially available at a standardized purity of 97% from major suppliers including Thermo Scientific (Alfa Aesar) . Comprehensive spectral characterization data—including ¹H NMR, FTIR, and GC-MS spectra—are archived in the Wiley SpectraBase and KnowItAll spectral libraries, enabling direct library matching for identity confirmation [1]. In contrast, many other tertiary alkyl chlorides (e.g., 3-chloro-3-methylpentane, 2-chloro-2-methylhexane) have limited or non-existent public spectral reference data, complicating analytical verification [2].

Quality Control Analytical Reference Standards Spectral Databases

Validated Research and Industrial Application Scenarios for 3-Chloro-3-methylhexane (CAS 43197-78-0)


Mechanistic Probe in SN1 Solvolysis Kinetic Studies

3-Chloro-3-methylhexane serves as an ideal model substrate for investigating SN1 solvolysis kinetics and carbocation stability. Its tertiary alkyl chloride structure ensures the reaction proceeds exclusively via the SN1 pathway in polar protic solvents, enabling measurement of first-order rate constants for comparison across solvent systems [1]. The chiral nature of the compound additionally permits stereochemical outcome analysis (racemization studies), providing insight into carbocation lifetime and ion-pairing phenomena [2].

Reference Standard for Gas Chromatography Method Development and Validation

With a well-defined boiling point of 135°C, density of 0.879 g/mL, and refractive index of 1.4265, 3-chloro-3-methylhexane is suitable for use as a retention time marker and system suitability standard in gas chromatography (GC) method development [3]. Its distinct physical constants relative to other tertiary alkyl chlorides ensure unambiguous identification in complex mixtures, while the availability of GC-MS spectral library data facilitates confirmatory analysis in unknown sample identification workflows [4].

Chiral Substrate for Asymmetric Synthesis and Enantioselective Reaction Development

The presence of a single stereocenter at C3 makes enantiomerically pure (R)- or (S)-3-chloro-3-methylhexane a valuable substrate for developing asymmetric synthetic methodologies [5]. Researchers can employ the racemization observed during SN1 reactions as a benchmark for evaluating chiral catalysts or for studying the stereochemical fidelity of substitution reactions under varying conditions. This application is not feasible with achiral tertiary alkyl chlorides such as tert-butyl chloride or 3-chloro-3-methylpentane [6].

Teaching and Educational Demonstrations of E2 Regioselectivity

In undergraduate organic chemistry laboratory curricula, 3-chloro-3-methylhexane is employed to illustrate the regioselectivity of E2 elimination reactions. Under strong base conditions, the compound yields a single alkene product (3-methylhex-2-ene), providing a clean, interpretable system for students to analyze by GC or NMR without the complication of isomeric product mixtures [7]. This predictable outcome contrasts favorably with other tertiary alkyl chlorides that generate multiple alkene products under identical conditions, simplifying both experimental execution and data interpretation [8].

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